

Applications of 2-Carboethoxyimidazole in Medicinal Chemistry: Application Notes and Protocols

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Compound of Interest

Compound Name: *2-Carboethoxyimidazole*

Cat. No.: *B105911*

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Introduction

2-Carboethoxyimidazole, also known as Ethyl 1H-imidazole-2-carboxylate, is a versatile heterocyclic building block with significant applications in medicinal chemistry. Its unique structural features, including the imidazole core and the reactive ester functionality, make it a valuable starting material for the synthesis of a wide range of biologically active molecules. This document provides detailed application notes on its use as a key intermediate in the development of targeted therapeutics, particularly Poly(ADP-ribose)polymerase (PARP) inhibitors and α -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonists. Experimental protocols for its synthesis and derivatization are also presented.

Key Applications in Medicinal Chemistry

2-Carboethoxyimidazole serves as a crucial scaffold for the generation of complex molecules with therapeutic potential. Its imidazole ring can participate in various interactions with biological targets, while the carboethoxy group provides a convenient handle for further chemical modifications.

Intermediate for the Synthesis of PARP-1 Inhibitors

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are critical for DNA repair. In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibition of PARP-1 leads to synthetic lethality, making PARP inhibitors a promising class of anticancer agents. **2-Carboethoxyimidazole** derivatives have been utilized in the synthesis of potent PARP-1 inhibitors.

A series of 2-(4,5,6,7-tetrahydrothienopyridin-2-yl)-benzoimidazole carboxamides have been developed as novel and potent PARP-1/2 inhibitors. One of the lead compounds from this series demonstrated excellent inhibitory activity against both PARP-1 and PARP-2, with IC₅₀ values of 18 nM and 42 nM, respectively. This compound also showed selective cytotoxicity against BRCA2 deficient cells and exhibited single-agent activity in a BRCA-1 mutant xenograft model.[\[1\]](#)

Precursor for AMPA Receptor Antagonists

AMPA receptors are ionotropic glutamate receptors in the central nervous system that mediate fast excitatory neurotransmission. Overstimulation of these receptors is implicated in various neurological disorders, including epilepsy and neurodegenerative diseases. Consequently, AMPA receptor antagonists are of significant interest as therapeutic agents.

Derivatives of **2-Carboethoxyimidazole** have been instrumental in the synthesis of potent and selective AMPA receptor antagonists. For instance, a series of 4-oxo-10-substituted-imidazo[1,2-a]indeno[1,2-e]pyrazin-2-carboxylic acid derivatives have been synthesized, with the most potent compound exhibiting a nanomolar binding affinity (IC₅₀ = 35 nM) and antagonist activity (IC₅₀ = 6 nM) at the AMPA receptor. This compound also demonstrated significant anticonvulsant properties in animal models.[\[2\]](#)

Quantitative Data

The following tables summarize the biological activity of representative compounds synthesized using **2-carboethoxyimidazole** as a starting material.

Table 1: In Vitro Activity of a PARP-1/2 Inhibitor Derived from a Benzimidazole Carboxamide Scaffold[\[1\]](#)

Compound	Target	IC50 (nM)	Cell Line	CC50 (nM)
Compound 27	PARP-1	18	V-C8 (BRCA2 deficient)	920
PARP-2		42		

Table 2: In Vitro Activity of an AMPA Receptor Antagonist[2]

Compound	Target	Binding Affinity IC50 (nM)	Antagonist Activity IC50 (nM)
Derivative 6a	AMPA Receptor	35	6

Experimental Protocols

Protocol 1: Synthesis of 2-Carboethoxyimidazole (Ethyl 1H-imidazole-2-carboxylate)

This protocol describes a general method for the synthesis of **2-Carboethoxyimidazole**.

Materials:

- Imidazole
- Ethyl chloroformate
- Triethylamine
- Acetonitrile
- Water
- Ethanol

Procedure:

- Dissolve imidazole and triethylamine in acetonitrile in a reaction vessel.

- Cool the solution to -20°C.
- Slowly add a solution of ethyl chloroformate in acetonitrile to the cooled mixture while maintaining the temperature at -20°C.
- After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time.
- Upon completion, add ethanol and water to the reaction mixture to dissolve any precipitate.
- The product, **2-Carboethoxyimidazole**, can be purified from the reaction mixture by standard procedures such as extraction and chromatography.

Protocol 2: Synthesis of a Benzimidazole Carboxamide-based PARP-1 Inhibitor Intermediate

This protocol outlines the synthesis of a key intermediate for a PARP-1 inhibitor, starting from a 2-carboethoxy-benzimidazole derivative.

Materials:

- Ethyl 1H-benzo[d]imidazole-2-carboxylate
- Ammonium chloride
- Amine (specific for the desired final product)
- Solvent (e.g., water for a green synthesis approach)

Procedure:

- Combine the ethyl benzo[d]imidazole-2-carboxylate and the desired amine in a suitable solvent.
- Add ammonium chloride as a catalyst.
- Heat the reaction mixture under reflux for the required duration.

- Monitor the reaction progress by thin-layer chromatography.
- Upon completion, cool the reaction mixture and isolate the product by filtration.
- The resulting benzimidazole-2-carboxamide can be further modified to yield the final PARP inhibitor.^[3]

Protocol 3: Synthesis of an Imidazo[1,2-a]indeno[1,2-e]pyrazin-2-carboxylic Acid-based AMPA Antagonist Intermediate

This protocol provides a general scheme for the synthesis of the core structure of a potent AMPA antagonist.

Materials:

- A substituted indeno[1,2-e]pyrazinone precursor
- A 2-halo-imidazole-4,5-dicarboxylate derivative
- Base (e.g., potassium carbonate)
- Solvent (e.g., dimethylformamide)

Procedure:

- Dissolve the indeno[1,2-e]pyrazinone precursor in a suitable solvent.
- Add the 2-halo-imidazole-4,5-dicarboxylate derivative and a base to the reaction mixture.
- Heat the mixture to facilitate the cyclization reaction.
- After the reaction is complete, cool the mixture and isolate the crude product.
- Purify the product via recrystallization or column chromatography to obtain the desired imidazo[1,2-a]indeno[1,2-e]pyrazin-2-carboxylic acid core structure.

Visualizations

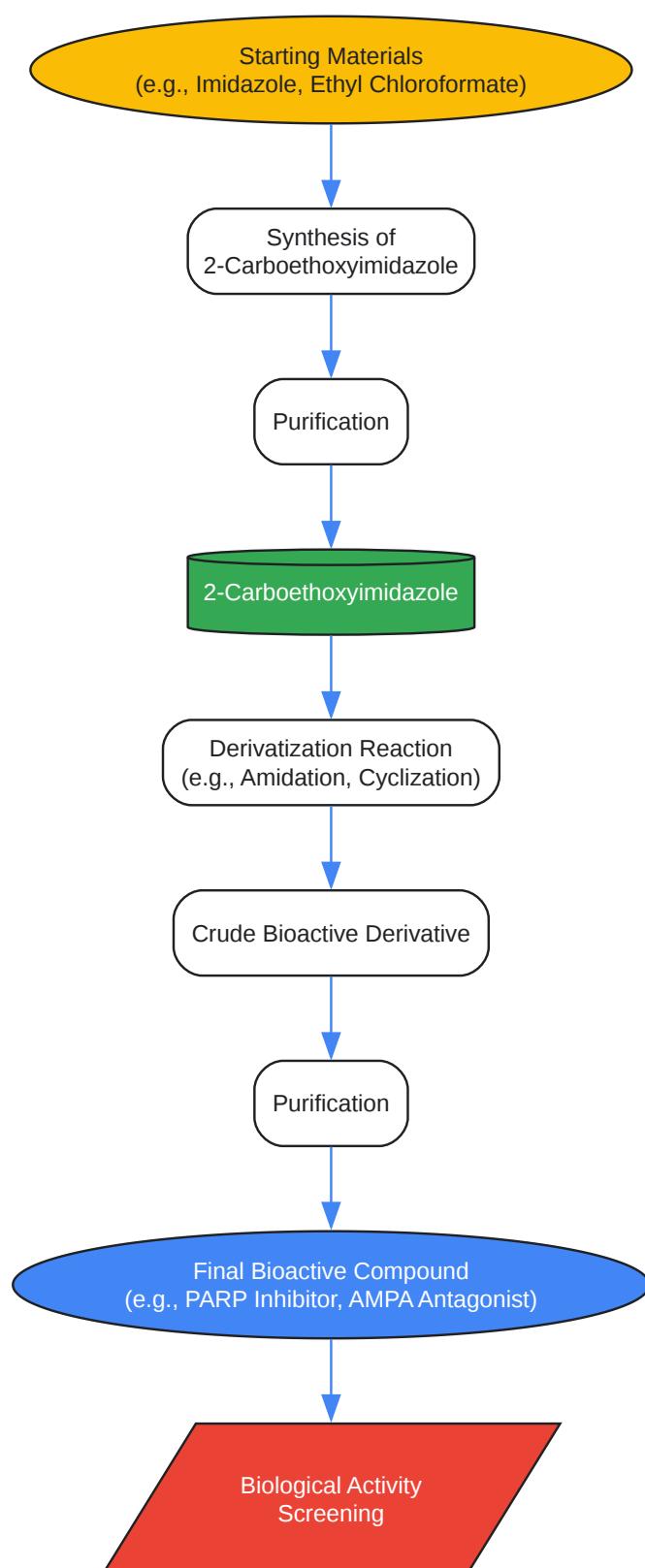
Signaling Pathway Diagram



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Caption: PARP-1 Inhibition Pathway in BRCA Deficient Cancer Cells.

Experimental Workflow Diagram



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